4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one
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Overview
Description
4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Nitration: Introduction of the nitro group to the quinoline ring.
Alkylation: Addition of the prop-2-en-1-yl group.
Hydroxylation: Introduction of the hydroxyl group at the 4th position.
Methylation: Addition of methyl groups at the 6th and 7th positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Various substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino-quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive quinoline compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group could play a role in redox reactions, while the quinoline core may interact with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
Quinine: An antimalarial drug with a quinoline core.
Chloroquine: Another antimalarial drug with a similar structure.
Quinoline: The parent compound of the quinoline family.
Uniqueness
4-Hydroxy-6,7-dimethyl-3-nitro-1-(prop-2-en-1-yl)quinolin-2(1H)-one is unique due to its specific substituents, which may confer distinct biological or chemical properties compared to other quinoline derivatives.
Properties
CAS No. |
62756-05-2 |
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Molecular Formula |
C14H14N2O4 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
4-hydroxy-6,7-dimethyl-3-nitro-1-prop-2-enylquinolin-2-one |
InChI |
InChI=1S/C14H14N2O4/c1-4-5-15-11-7-9(3)8(2)6-10(11)13(17)12(14(15)18)16(19)20/h4,6-7,17H,1,5H2,2-3H3 |
InChI Key |
LTNVZUGJABOQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C(=C2O)[N+](=O)[O-])CC=C |
Origin of Product |
United States |
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